N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine
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Overview
Description
N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine is a complex organic compound that features a combination of functional groups, including a dioxolane ring, an ethyl chain, a methylphenyl group, and a prop-2-yn-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting ethylene glycol with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The ethyl chain is introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the dioxolane derivative.
Introduction of the Methylphenyl Group: The methylphenyl group is attached via a Friedel-Crafts alkylation reaction, using a methylphenyl halide and a Lewis acid catalyst.
Formation of the Prop-2-yn-1-amine Moiety: The final step involves the addition of the prop-2-yn-1-amine group through a nucleophilic substitution reaction, using an appropriate amine and alkyne derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, thiols, amines
Major Products
Oxidation: Carbonyl compounds (aldehydes, ketones)
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on its specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine
- N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-chlorophenyl)methyl]prop-2-yn-1-amine
- N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]prop-2-yn-1-amine
Uniqueness
This compound is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(1,3-dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-9-17(10-8-16-18-11-12-19-16)13-15-6-4-14(2)5-7-15/h1,4-7,16H,8-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPSIELLZVVUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCC2OCCO2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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